

CO23 chemical structure and properties

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An In-depth Technical Guide to the Carbonate Ion (CO₃²⁻)

Introduction

The carbonate ion, with the chemical formula CO_3^{2-} , is a polyatomic oxoanion that plays a crucial role in numerous chemical, geological, and biological processes. It is the conjugate base of the bicarbonate ion (HCO_3^-) and a salt of carbonic acid (H_2CO_3). This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols and signaling pathways involving the carbonate ion, intended for researchers, scientists, and drug development professionals. The term "CO23" as initially queried is likely a typographical error, with the correct chemical formula being CO_3^{2-} .

Chemical Structure and Properties

The carbonate ion consists of a central carbon atom covalently bonded to three oxygen atoms in a trigonal planar geometry.[1][2] This arrangement results from the sp² hybridization of the carbon atom, with bond angles of approximately 120°.[1][3] The ion exhibits resonance, meaning the negative charge and double bond are delocalized across the three oxygen atoms, contributing to its stability.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the carbonate ion is presented in the table below.



Property	Value	Reference
Chemical Formula	CO ₃ 2-	[2][4]
IUPAC Name	Carbonate	[2]
Molar Mass	60.008 g/mol	[2][4][5]
Molecular Shape	Trigonal Planar	[1][2]
Bond Angle	~120°	[3]
Formal Charge	-2	[5]
Conjugate Acid	Bicarbonate (HCO₃⁻)	[2]
Physical State at Room Temp.	Solid (as salts)	[2][4]

Spectroscopic Properties

The carbonate ion can be characterized by various spectroscopic techniques, with characteristic absorption bands.

Spectroscopic Technique	Characteristic Bands (cm ⁻¹)	Reference
FTIR Spectroscopy	ν ₁ (~1100), ν ₂ (878, 871, 866), ν ₃ (1400-1500), ν ₄ (~700-750)	[6][7]
Raman Spectroscopy	~1080 (symmetric stretch), ~1400-1450 (asymmetric stretch), ~700-750 (bending)	[8]
UV-Vis Spectroscopy	Absorbs light at wavelengths < 250 nm	[9]
Shortwave Infrared (SWIR)	2290–2350 nm (vibrational overtones)	[10]

Experimental Protocols



Determination of Carbonate Concentration by Titration

A common method for quantifying carbonate in a sample is through acid-base titration.

Principle: The carbonate ion is titrated with a strong acid, such as hydrochloric acid (HCl), in a two-step reaction. The endpoints are detected using pH indicators.

Reagents and Equipment:

- Standardized HCl solution (e.g., 0.1 M)
- Phenolphthalein indicator
- Bromocresol green or Methyl orange indicator
- Burette, pipette, conical flasks
- Magnetic stirrer
- pH meter (for potentiometric titration)

Procedure:

- Sample Preparation: Accurately weigh the solid sample or pipette a known volume of the aqueous sample into a conical flask. Dissolve the solid sample in deionized water.
- First Titration (Phenolphthalein Endpoint): Add a few drops of phenolphthalein indicator to the sample solution. Titrate with the standardized HCl solution until the pink color disappears (pH ~8.3). This marks the conversion of carbonate to bicarbonate.[11]
- Second Titration (Bromocresol Green/Methyl Orange Endpoint): Add a few drops of bromocresol green or methyl orange indicator. Continue the titration with HCl until the color changes from blue to green (bromocresol green) or yellow to orange (methyl orange).[11][12]
 This indicates the complete neutralization of bicarbonate to carbonic acid.
- Boiling Step (Optional but Recommended): To improve accuracy, just before reaching the second endpoint, the solution can be gently boiled to remove dissolved CO₂, which can interfere with the endpoint detection.[13][14] Cool the solution before completing the titration.



Calculations: The volume of HCl used in each step allows for the calculation of the initial carbonate and bicarbonate concentrations in the sample.

Spectrophotometric Determination of Carbonate

Principle: The carbonate ion absorbs ultraviolet light. Its concentration in seawater can be determined by measuring the change in UV absorbance upon the addition of a reagent that complexes with carbonate, such as lead(II) perchlorate.[9][15][16]

Procedure Outline:

- A baseline UV-visible spectrum of the seawater sample is recorded.
- A known concentration of lead perchlorate solution is added to the sample.
- The absorbance spectrum of the lead-enriched seawater is recorded.
- The change in absorbance at specific wavelengths (e.g., 234 nm and 250 nm) is used to calculate the carbonate ion concentration.[15][16]

Signaling Pathways and Logical Relationships Bicarbonate-Mediated sAC Signaling

In biological systems, carbon dioxide, bicarbonate, and pH are interlinked. Bicarbonate has been identified as a direct regulator of soluble adenylyl cyclase (sAC), linking CO₂/HCO₃⁻/pH sensing to cyclic AMP (cAMP) signaling.[17]



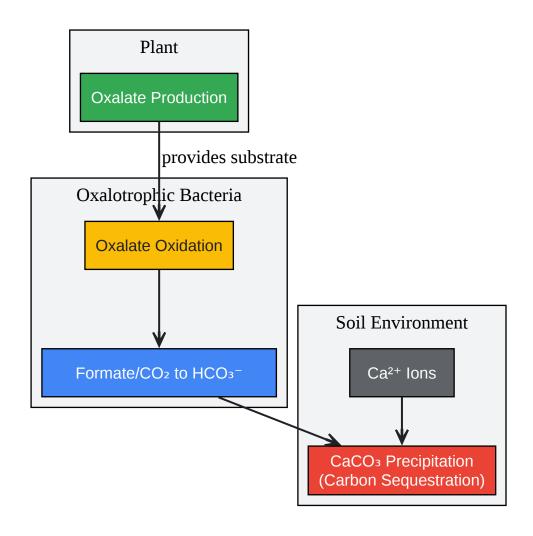
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Caption: Bicarbonate activation of soluble adenylyl cyclase (sAC) signaling.

Oxalate Carbonate Pathway (OCP)



The Oxalate Carbonate Pathway (OCP) is a biogeochemical process involving oxalotrophic bacteria that oxidize oxalate, leading to the precipitation of carbonate minerals. This pathway plays a role in soil carbon sequestration.[18]



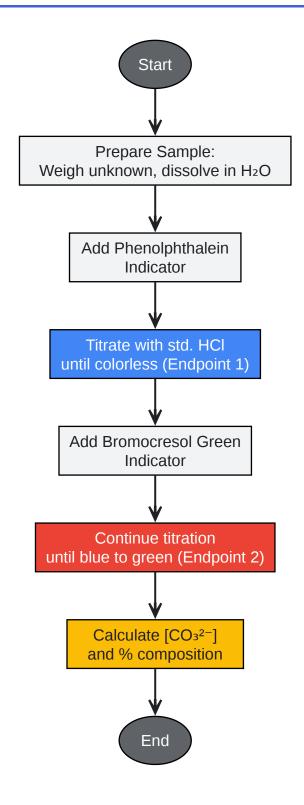
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Caption: The Oxalate Carbonate Pathway (OCP) for carbon sequestration.

Experimental Workflow: Titrimetric Analysis of Carbonate

The logical flow for the titrimetric determination of carbonate in an unknown solid sample.





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Caption: Workflow for the titrimetric analysis of carbonate.

Conclusion



The carbonate ion is a fundamental chemical species with a well-defined structure and a range of properties that make it central to various scientific disciplines. Its quantification through established experimental protocols like titration and spectrophotometry is routine in many analytical laboratories. Furthermore, its role as a signaling molecule in biological systems, such as in the activation of soluble adenylyl cyclase, highlights its importance in cellular regulation and homeostasis. This guide provides a foundational understanding of the carbonate ion for professionals in research and development.

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